molecular formula C5HBr2NS B6162017 3,5-dibromothiophene-2-carbonitrile CAS No. 111860-05-0

3,5-dibromothiophene-2-carbonitrile

Cat. No. B6162017
CAS RN: 111860-05-0
M. Wt: 266.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dibromothiophene-2-carbonitrile is a chemical compound with the molecular formula C5HBr2NS . It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur .


Molecular Structure Analysis

The molecular structure of 3,5-dibromothiophene-2-carbonitrile consists of a thiophene ring, which is a five-membered ring with one sulfur atom, substituted with bromine atoms at the 3 and 5 positions and a carbonitrile group at the 2 position .


Physical And Chemical Properties Analysis

3,5-dibromothiophene-2-carbonitrile has a predicted boiling point of 301.6±42.0 °C and a predicted density of 2.29±0.1 g/cm3 .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,5-dibromothiophene-2-carbonitrile can be achieved through a multi-step process involving the bromination of thiophene, followed by the introduction of a cyano group.", "Starting Materials": [ "Thiophene", "Bromine", "Sodium cyanide", "Sulfuric acid", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "Bromination of thiophene using bromine and sulfuric acid to yield 3,5-dibromothiophene", "Oxidation of 3,5-dibromothiophene using hydrogen peroxide and acetic acid to yield 3,5-dibromothiophene-2-carboxylic acid", "Conversion of 3,5-dibromothiophene-2-carboxylic acid to 3,5-dibromothiophene-2-carbonitrile using sodium cyanide" ] }

CAS RN

111860-05-0

Molecular Formula

C5HBr2NS

Molecular Weight

266.9

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.